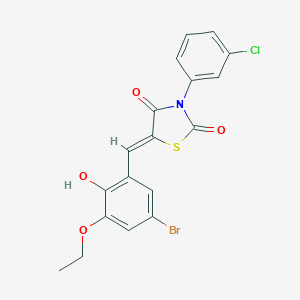
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as BTEC, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. BTEC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
作用機序
The mechanism of action of BTEC involves the modulation of various signaling pathways. BTEC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. BTEC also activates the Nrf2 pathway, which is involved in the regulation of antioxidant response. Furthermore, BTEC has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
BTEC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
BTEC has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, BTEC has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. In addition, BTEC has not been extensively studied in animal models, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of BTEC. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Another direction is to explore its mechanism of action in more detail, particularly with respect to its modulation of various signaling pathways. Furthermore, future studies could focus on improving the solubility and bioavailability of BTEC, which could enhance its potential for clinical applications.
合成法
BTEC can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with 3-chlorophenylthiourea in the presence of a base catalyst, followed by cyclization with chloroacetic acid. The final product is obtained after purification and recrystallization.
科学的研究の応用
BTEC has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. BTEC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, via the NF-κB pathway. BTEC has also been found to scavenge free radicals and protect against oxidative stress-induced cell damage. In addition, BTEC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
製品名 |
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H13BrClNO4S |
分子量 |
454.7 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-2-25-14-8-11(19)6-10(16(14)22)7-15-17(23)21(18(24)26-15)13-5-3-4-12(20)9-13/h3-9,22H,2H2,1H3/b15-7- |
InChIキー |
AAINBKQYOURRRV-CHHVJCJISA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
SMILES |
CCOC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)O |
正規SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)


![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)